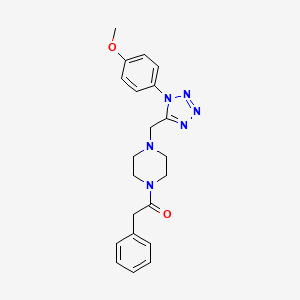
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is a unique chemical compound characterized by its complex structure that includes a tetrazole ring and piperazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions Synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps. The initial step often includes the preparation of intermediate compounds such as 1-(4-methoxyphenyl)-1H-tetrazole, which is then subjected to a reaction with piperazine. This is followed by further chemical manipulations to achieve the final product. Typical conditions may involve solvent mediums like dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods For industrial-scale production, methods such as continuous flow chemistry may be employed to ensure efficiency and scalability. Techniques involving the use of advanced reactors and automation can enhance the yield and purity of the compound while maintaining reaction conditions such as temperature and pressure precisely.
Chemical Reactions Analysis
Types of Reactions It Undergoes 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone can undergo various types of chemical reactions:
Oxidation
: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction
: Can be reduced to amines or alcohols under specific conditions.
Substitution
: Nucleophilic or electrophilic substitution reactions can modify the tetrazole or piperazine rings.
Common Reagents and Conditions Common reagents include hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate, and substitution reagents like halogenating agents. Typical conditions involve specific temperature ranges (often 50-150°C) and solvents like ethanol or dichloromethane.
Major Products Formed Major products from these reactions include various functionalized derivatives such as substituted tetrazoles, amino acids, or modified piperazines, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is utilized in numerous scientific domains:
Chemistry
: Used as a building block in organic synthesis and catalyst design.
Biology
: Explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
: Investigated for its potential as a pharmacophore in drug design, targeting receptors such as serotonin and dopamine.
Industry
: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets
: Binds to receptors or enzymes, potentially modulating their activity.
Pathways Involved
: Can influence signaling pathways such as G-protein coupled receptor signaling, impacting neurotransmission or cellular responses.
Comparison with Similar Compounds
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is unique compared to similar compounds:
Uniqueness
: Its specific structure offers unique binding properties and chemical reactivity.
Similar Compounds
: Compounds like 1-(4-methoxyphenyl)-1H-tetrazole or substituted piperazines share some structural similarities but differ in reactivity and applications.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-20(22-23-24-27)16-25-11-13-26(14-12-25)21(28)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIVPBXDPHORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














